(E)-2-(hydroxyimino)-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one
Description
Properties
IUPAC Name |
(2E)-2-hydroxyimino-5,6,7,8-tetrahydro-1H-cyclopenta[b]naphthalen-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c15-13-11-6-9-4-2-1-3-8(9)5-10(11)7-12(13)14-16/h5-6,16H,1-4,7H2/b14-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXQKSLQJHTNCR-WYMLVPIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC3=C(CC(=NO)C3=O)C=C2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=CC3=C(C/C(=N\O)/C3=O)C=C2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(hydroxyimino)-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one typically involves the reaction of a suitable precursor with hydroxylamine under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydroxyimino group. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of flow microreactor systems has been shown to be more efficient, versatile, and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(E)-2-(hydroxyimino)-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: The hydroxyimino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction may produce amines or hydroxylamines.
Scientific Research Applications
(E)-2-(hydroxyimino)-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-2-(hydroxyimino)-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural analogs, their features, and differentiating properties:
Biological Activity
(E)-2-(hydroxyimino)-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one is a compound of interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound based on diverse sources, including synthesis methods, pharmacological effects, and case studies.
Chemical Structure
The compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the hydroxyimino group. Recent advancements in synthetic methodologies have improved yields and selectivity in producing this compound.
Antiviral Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance:
- Inhibition of Viral Replication : Compounds with similar structural motifs have been shown to inhibit the replication of various viruses including RSV and HCV at micromolar concentrations . The effective concentration (EC50) values for these compounds ranged from 5 to 28 μM.
Anticancer Activity
Research has also highlighted the potential anticancer activity of this compound. In vitro studies demonstrated:
- Cell Growth Inhibition : The compound exhibited significant cytotoxic effects against various cancer cell lines. The IC50 values reported were in the range of 10–20 μM .
The biological activity is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication and cancer cell proliferation.
- Apoptosis Induction : Evidence suggests that it can trigger apoptotic pathways in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to cell death.
Case Studies
Several case studies have investigated the biological activity of this compound:
- Study 1 : A study conducted on human liver cancer cells showed that treatment with the compound led to a 70% reduction in cell viability compared to control groups after 48 hours .
- Study 2 : Another investigation focused on its antiviral efficacy against HCV demonstrated an IC50 value of approximately 6.7 μM with a selectivity index indicating low toxicity towards host cells .
Data Tables
Q & A
Q. What are the recommended synthetic routes for (E)-2-(hydroxyimino)-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one?
The synthesis of structurally related hexahydro-naphthalenone derivatives often involves cyclization and functionalization steps. For example, cis-4,4a,5,6,7,8-hexahydro-4a,5-dimethyl-2(3H)-naphthalenone is synthesized via organocuprate additions to cyclohexenone precursors under inert atmospheres (e.g., argon) . For the hydroxyimino variant, oxime formation via hydroxylamine treatment of ketones is a plausible step, with strict control of reaction pH and temperature to favor the (E)-isomer. Hazard mitigation (e.g., phosphorus pentoxide for dehydration) and purification via recrystallization are critical .
Q. How can the compound’s structure be rigorously characterized?
Methodological workflow :
- X-ray crystallography : Use SHELX software (SHELXL for refinement, SHELXS for solution) to resolve crystal structures. SHELX’s robustness in handling small-molecule data ensures accurate bond-length and angle measurements .
- Visualization : ORTEP-3 generates thermal ellipsoid diagrams to confirm stereochemistry and hydrogen-bonding networks .
- GC-MS : Employ non-polar columns (e.g., HP-5MS, BPX-5) with temperature ramps (e.g., 80–300°C at 4°C/min) for retention index (RI) matching. Electron ionization (EI) spectra from NIST databases validate fragmentation patterns .
Q. Table 1: GC Parameters for Analytical Validation
| Column Type | Active Phase | Temperature Program | Reference |
|---|---|---|---|
| HP-5MS | 30 m, 0.25 μm | 80°C → 300°C (4°C/min) | |
| BPX-5 | 30 m, 0.25 μm | 35°C (5 min) → 210°C (3°C/min) → 240°C (40°C/min) |
Q. What safety protocols are essential for handling this compound?
- Hazard mitigation : Use fume hoods for synthesis steps involving volatile reagents (e.g., hydroxylamine).
- Storage : Store in airtight containers away from heat sources (P210 compliance) .
- Emergency protocols : Follow P201/P202 guidelines for pre-experiment risk assessments and P101/P103 for labeling .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity or biological activity?
In silico strategies :
- Reaction modeling : Use density functional theory (DFT) to simulate oxime tautomerization or cyclization pathways. Tools like Gaussian or ORCA optimize transition states .
- Docking studies : Molecular dynamics (MD) simulations can predict interactions with biological targets (e.g., enzyme active sites), leveraging structural analogs from spirocyclic or hexahydro-naphthalenone libraries .
Q. How should researchers address contradictions in spectroscopic or crystallographic data?
Case example : Discrepancies in hydrogen-bonding networks between X-ray and NMR data.
Q. What strategies improve the compound’s stability under varying conditions?
- Solvent selection : Avoid protic solvents (e.g., water, alcohols) to prevent oxime hydrolysis. Use anhydrous DCM or THF for long-term storage .
- Temperature control : Stability assays (TGA/DSC) under nitrogen atmospheres identify decomposition thresholds .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
